4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine
Overview
Description
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine is a complex organic compound characterized by the presence of a trifluoromethyl group, a tetrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: Another compound with a trifluoromethyl group, known for its serotonergic activity.
4-(Trifluoromethyl)phenol: A simpler compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other trifluoromethyl-containing compounds and contributes to its potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4-[1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c19-18(20,21)14-5-4-6-15(13-14)26-16(22-23-24-26)17(7-2-1-3-8-17)25-9-11-27-12-10-25/h4-6,13H,1-3,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKXWIDGORZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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